molecular formula C17H22FNO4 B8259207 (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid

(2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid

Cat. No.: B8259207
M. Wt: 323.4 g/mol
InChI Key: VPHQKZKDWLEFAD-KBPBESRZSA-N
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Description

(2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid is a chiral piperidine derivative. This compound is notable for its structural complexity and the presence of both a tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl group. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-fluorobenzaldehyde.

    Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions. This often involves the use of a base such as sodium hydride or potassium carbonate.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperidine nitrogen attacks the 4-fluorobenzaldehyde.

    Boc Protection: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically achieved using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, typically using reagents like trifluoroacetic acid.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Trifluoroacetic acid or hydrogenation over palladium on carbon (Pd/C) are used for Boc deprotection.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Deprotected amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral centers make it valuable for the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar molecules.

Medicine

In medicine, this compound is a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structural features are exploited to enhance the bioavailability and efficacy of drugs.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and specific reactivity.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural rigidity. The Boc group serves as a protecting group during synthesis but is typically removed in the final active compound.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and binding properties.

    (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine, which affects its electronic properties and reactivity.

    (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-methylphenyl)piperidine-2-carboxylic acid: The methyl group provides different steric and electronic effects compared to the fluorine atom.

Uniqueness

The presence of the fluorophenyl group in (2S,3S)-1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)piperidine-2-carboxylic acid imparts unique electronic properties, enhancing its reactivity and binding affinity in various applications. This makes it distinct from other similar compounds, which may lack these specific interactions.

Properties

IUPAC Name

(2S,3S)-3-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-4-5-13(14(19)15(20)21)11-6-8-12(18)9-7-11/h6-9,13-14H,4-5,10H2,1-3H3,(H,20,21)/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHQKZKDWLEFAD-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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